ethyl 2-{2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamido}acetate
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Overview
Description
Molecular Structure Analysis
This molecule consists of 14 Hydrogen atoms, 15 Carbon atoms, 5 Nitrogen atoms, 3 Oxygen atoms, and 1 Fluorine atom . It contains a total of 40 bonds, including 26 non-H bonds, 14 multiple bonds, 5 rotatable bonds, 3 double bonds, 11 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 aliphatic ester, and 1 aromatic tertiary amide .Scientific Research Applications
Synthesis of Heterocyclic Derivatives
Research has demonstrated the synthesis of diverse heterocyclic compounds, such as thiazolopyrimidines and pyrazolopyrimidines, which are valuable in medicinal chemistry for their potential biological activities. For instance, ethyl acetoacetate has been utilized in reactions to produce thiazolopyrimidine derivatives with potential antimicrobial and antifungal activities (Youssef & Amin, 2012). Similarly, compounds related to the specified chemical structure have been synthesized for the exploration of their antitumor and antimicrobial properties, showcasing the importance of such molecules in the development of new therapeutic agents (Xiong et al., 2009).
Anticancer and Enzyme Inhibition
Certain derivatives structurally similar to the specified compound have been synthesized and evaluated for their anticancer activities and ability to inhibit specific enzymes. A study demonstrated the preparation of quinazolinone-based derivatives, highlighting their potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, which are critical targets in cancer therapy (Riadi et al., 2021). This research underscores the potential of such compounds in the development of new anticancer agents.
Novel Synthesis Methods
The research also focuses on developing novel synthesis methods for heterocyclic compounds, which are crucial for advancing organic synthesis and discovering new pharmaceuticals. For example, the use of microwave-assisted synthesis has been explored to improve the efficiency and yield of synthesizing thiazolopyrimidine derivatives, which can have significant implications in speeding up drug discovery processes (Youssef & Amin, 2012).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s known that the interaction of a compound with its targets often results in changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Compounds with similar structures have been found to exhibit various biological activities .
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives, to which this compound belongs, can interact with multiple receptors, making them useful in the development of new therapeutic agents .
Cellular Effects
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant effects .
Molecular Mechanism
It is known that indole derivatives can bind with high affinity to multiple receptors, which can lead to various biological effects .
Properties
IUPAC Name |
ethyl 2-[[2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN6O4/c1-2-27-13(25)7-18-12(24)8-22-9-19-15-14(16(22)26)20-21-23(15)11-5-3-4-10(17)6-11/h3-6,9H,2,7-8H2,1H3,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGYALNPFCUUCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CN1C=NC2=C(C1=O)N=NN2C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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